

# Application Note: Analytical Quantification of 2-(Methylthio)pyrimidine-5-carbaldehyde

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## Compound of Interest

Compound Name: 2-(Methylthio)pyrimidine-5-carbaldehyde

CAS No.: 90905-31-0

Cat. No.: B3023097

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## Executive Summary

**2-(Methylthio)pyrimidine-5-carbaldehyde** (CAS 90905-31-0) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors, agrochemicals, and functional materials. Its reactivity, driven by the electrophilic aldehyde at C5 and the nucleophilic methylthio group at C2, makes it a versatile but chemically labile intermediate.

This guide addresses the analytical challenges posed by this molecule, specifically its susceptibility to autoxidation (forming the corresponding carboxylic acid) and potential S-oxidation. We present a robust Reversed-Phase HPLC-UV/DAD method for purity assay and a high-sensitivity LC-MS/MS protocol for trace analysis in complex matrices.

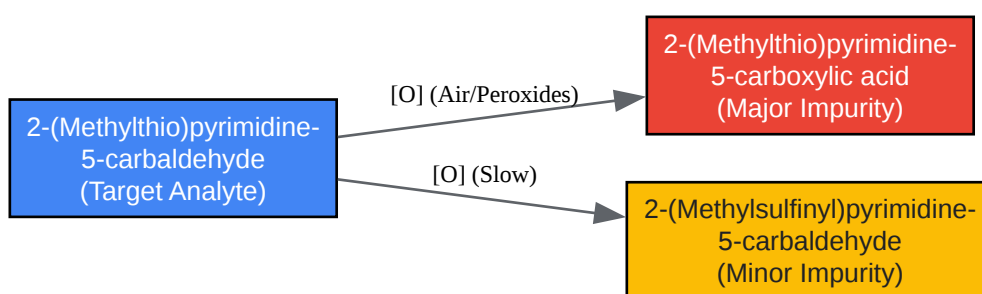
## Physicochemical Profile & Stability

Understanding the molecule's behavior is prerequisite to accurate quantification.

Property	Data	Analytical Implication
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> OS	MW: 154.19 g/mol
Appearance	White to pale yellow solid	Color change often indicates oxidation.
Solubility	DMSO, Acetonitrile, Methanol	Low water solubility; Sample diluent must contain >50% organic solvent.
pKa (Calculated)	~1.5 - 2.0 (Pyrimidine N)	Mobile phase pH must be controlled (pH 3–4 recommended) to prevent peak tailing.
Reactivity	Aldehyde: Oxidizes to -COOH. Thioether: Oxidizes to Sulfoxide/Sulfone.	CRITICAL: Samples must be prepared fresh and analyzing buffers must be degassed.

## Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways that the analytical method must resolve.



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Figure 1: Primary oxidative degradation pathways. The carboxylic acid impurity typically elutes earlier than the aldehyde in RP-HPLC due to increased polarity.

## Protocol A: HPLC-UV/DAD (Purity & Assay)

This is the "Workhorse Method" designed for QC release testing and reaction monitoring. It prioritizes resolution between the aldehyde and its acid degradation product.

## Chromatographic Conditions

- Instrument: HPLC with Diode Array Detector (DAD)
- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5  $\mu$ m) or equivalent.
  - Rationale: A standard C18 provides sufficient retention. The "Plus" or end-capped deactivation is vital to reduce interaction with the pyrimidine nitrogens.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
- Mobile Phase B: Acetonitrile (HPLC Grade)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 5–10  $\mu$ L
- Detection: UV at 265 nm (Reference: 360 nm)
  - Note: Pyrimidines have strong absorbance at 265 nm. DAD scanning (210–400 nm) is recommended for peak purity assessment.

## Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Hold (Elute polar impurities)
12.0	10	90	Linear Gradient
15.0	10	90	Wash
15.1	95	5	Re-equilibration
20.0	95	5	End

## System Suitability Requirements (SST)

Before running samples, verify the system performance:

- Retention Time (RT): Target peak  $\sim 8.5 \pm 0.5$  min.
- Tailing Factor:  
(If higher, ensure mobile phase is acidic).
- Resolution:  
between the target peak and the carboxylic acid impurity (which elutes at  $\sim 4$ – $5$  min).
- Precision: RSD  $\leq 1.0\%$  for 5 replicate injections of the standard.

## Protocol B: LC-MS/MS (Trace Analysis)

Use this method when quantifying the aldehyde as a genotoxic impurity (GTI) in a final drug substance or analyzing biological matrices.

## Mass Spectrometry Parameters

- Ionization: Electrospray Ionization (ESI), Positive Mode
- Source Temp: 350°C

- Capillary Voltage: 3.5 kV
- Scan Type: Multiple Reaction Monitoring (MRM)

## MRM Transitions

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
155.0 [M+H] <sup>+</sup>	109.0	20	Quantifier (Loss of -SCH <sub>3</sub> or similar frag)
155.0 [M+H] <sup>+</sup>	82.0	35	Qualifier (Pyrimidine ring frag)

Note: The precursor ion 155.0 corresponds to the protonated molecule (MW 154.19 + 1).

## Sample Preparation & Handling Protocol

The validity of your data depends entirely on preventing sample degradation during preparation.

### Standard Preparation

- Weighing: Weigh 10.0 mg of Reference Standard into a 10 mL amber volumetric flask.
- Dissolution: Add 5 mL Acetonitrile. Sonicate briefly (< 30 sec) to dissolve.
  - Warning: Do not use methanol if the sample will sit for >24 hours, as hemiacetal formation is possible with aldehydes in alcohols over time. Acetonitrile is inert.[1]
- Dilution: Make up to volume with Water/Acetonitrile (50:50).
- Final Concentration: 1.0 mg/mL (Stock). Dilute to 0.1 mg/mL for HPLC assay.

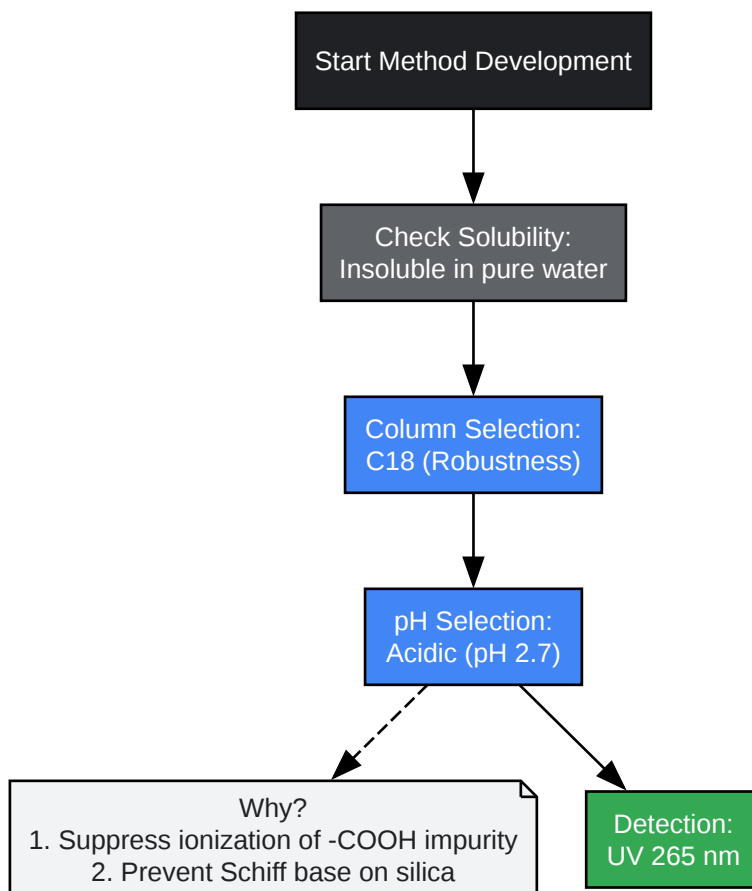
### Handling Precautions

- Inert Gas: Flush headspace of stock solution vials with Nitrogen or Argon.
- Temperature: Store autosampler vials at 4°C if the run time exceeds 4 hours.

- Glassware: Use amber glassware to prevent photo-oxidation of the thio-group.

## Method Development Logic

The following workflow illustrates the decision-making process used to design these protocols, serving as a guide for troubleshooting.



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Figure 2: Logical flow for selecting chromatographic parameters.

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## Sources

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- 3. [jk-sci.com](https://www.jk-sci.com) [[jk-sci.com](https://www.jk-sci.com)]
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